4-(3,4-Dimethoxyphenyl)-3-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-7-5-10(8-15(13)21-3)12-6-4-11(16(17)18)9-14(12)20-2/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZFSRRQYMXRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561760 | |
| Record name | 2,3',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122294-15-9 | |
| Record name | 2,3',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 3,4 Dimethoxyphenyl 3 Methoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. icj-e.org The key to this process is identifying strategic bond disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.comscitepress.org For 4-(3,4-Dimethoxyphenyl)-3-methoxybenzoic acid, several logical disconnections can be envisioned.
The most prominent disconnection is the carbon-carbon bond between the two phenyl rings. This approach simplifies the molecule into two substituted benzene (B151609) derivatives, which can then be coupled together. This leads to precursors such as a 3-methoxy-4-halobenzoic acid derivative and a 3,4-dimethoxyphenylboronic acid or a related organometallic reagent.
Another strategic disconnection involves the C-O bonds of the methoxy (B1213986) groups. This would involve introducing the methoxy groups at a later stage of the synthesis through etherification reactions. justia.com A third possibility is the disconnection of the carboxylic acid group, which could be introduced via carboxylation of an appropriate aryl intermediate.
Convergent and Linear Synthesis Pathways
Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be devised for the preparation of this compound. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. A linear synthesis, in contrast, involves the sequential modification of a single starting material.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a particularly attractive method for constructing the biaryl scaffold of the target molecule.
A plausible Suzuki-Miyaura coupling approach would involve the reaction of methyl 3-methoxy-4-bromobenzoate with 3,4-dimethoxyphenylboronic acid. The subsequent hydrolysis of the ester would yield the desired carboxylic acid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Methyl 3-methoxy-4-bromobenzoate | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Methyl 4-(3,4-Dimethoxyphenyl)-3-methoxybenzoate |
Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be employed. unito.it The choice of reaction would depend on the availability of starting materials and the desired functional group tolerance.
Etherification Strategies
The methoxy groups on the phenyl rings are typically introduced via etherification reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method. In the context of synthesizing the precursors for the cross-coupling reaction, a phenol (B47542) can be converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
For instance, the synthesis of a 3-methoxy-4-halobenzoic acid precursor could start from 4-bromo-3-hydroxybenzoic acid, which would be methylated to introduce the methoxy group.
| Starting Material | Reagent | Base | Solvent | Product |
| 4-Bromo-3-hydroxybenzoic acid | Dimethyl sulfate | K₂CO₃ | Acetone | 4-Bromo-3-methoxybenzoic acid |
Carboxylation Techniques
The carboxylic acid group can be introduced at various stages of the synthesis. One common method is the carboxylation of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with carbon dioxide.
Alternatively, the oxidation of a methyl group on the aromatic ring can yield a carboxylic acid. For example, if a precursor with a methyl group at the desired position is synthesized, it can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid.
| Precursor | Reagent | Conditions | Product |
| 4-(3,4-Dimethoxyphenyl)-3-methoxytoluene | KMnO₄ | Heat, basic | This compound |
Optimisation of Reaction Conditions and Yields
The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions for each step. scielo.brscielo.br This involves systematically varying parameters such as the catalyst, solvent, temperature, reaction time, and the nature of the base to maximize the yield and purity of the product. scielo.brscielo.br
For the Suzuki-Miyaura coupling, a variety of palladium catalysts and ligands can be screened to find the most effective combination. The choice of solvent can also have a significant impact on the reaction rate and yield. A mixture of an organic solvent like toluene or dioxane with an aqueous base is often used.
The following table presents a hypothetical optimization of a Suzuki-Miyaura coupling reaction:
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 88 |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green chemistry approaches can be implemented.
The use of water as a solvent in cross-coupling reactions, where possible, is a significant step towards a more environmentally benign process. nih.gov The development of catalyst systems that can be easily recovered and reused would also contribute to the sustainability of the synthesis.
Furthermore, exploring enzymatic or biocatalytic methods for certain transformations, such as the selective methylation or oxidation, could offer a greener alternative to traditional chemical reagents. researchgate.net The use of renewable starting materials and minimizing the number of synthetic steps are also key aspects of a green synthetic strategy.
Chemical Modification and Analog Development of 4 3,4 Dimethoxyphenyl 3 Methoxybenzoic Acid
Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid group is a primary target for derivatization due to its versatile reactivity. Common strategies include esterification, amidation, and hydrazide formation, which transform the acidic proton and carbonyl group into various functional derivatives. colostate.edunih.gov
Esterification of the carboxylic acid group is a fundamental modification strategy used to alter the polarity, solubility, and reactivity of the parent compound. The Fischer-Speier esterification is a conventional method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). rug.nllibretexts.org The equilibrium of this reaction can be shifted toward the ester product by using an excess of the alcohol or by removing the water formed during the reaction. rug.nl
Alternative methods can achieve higher yields or accommodate sensitive substrates. One such approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. colostate.edu Another mild and effective method uses 4-methoxybenzyl-2,2,2-trichloro-acetimidate, which does not require an external acid catalyst as the carboxylic acid itself promotes the transformation. nih.gov These methods allow for the synthesis of a wide array of esters, from simple alkyl esters to more complex structures. google.comnih.gov
| Target Ester | Alcohol Reagent | Typical Reaction Conditions |
|---|---|---|
| Methyl 4-(3,4-dimethoxyphenyl)-3-methoxybenzoate | Methanol (CH₃OH) | Reflux with catalytic H₂SO₄ |
| Ethyl 4-(3,4-dimethoxyphenyl)-3-methoxybenzoate | Ethanol (C₂H₅OH) | Reflux with catalytic H₂SO₄ |
| 4-Methoxybenzyl 4-(3,4-dimethoxyphenyl)-3-methoxybenzoate | 4-Methoxybenzyl alcohol | Reaction with the corresponding acyl chloride in the presence of a base |
| 4-Nitrophenyl 4-(3,4-dimethoxyphenyl)-3-methoxybenzoate | 4-Nitrophenol | Reaction with tris-(4-nitrophenoxy)-phosphine |
Amidation involves the conversion of the carboxylic acid group into an amide functionality by forming a bond with a nitrogen atom from a primary or secondary amine. This transformation significantly alters the molecule's hydrogen bonding capacity and electronic properties. Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures.
A more common and effective strategy is to first "activate" the carboxylic acid. This is typically achieved by converting it into an acyl chloride using a reagent such as thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the corresponding amide. google.com This two-step process is versatile and allows for the synthesis of a wide range of N-substituted amides. nih.govmedchemexpress.com
| Target Amide | Amine Reagent | General Synthetic Approach |
|---|---|---|
| 4-(3,4-Dimethoxyphenyl)-3-methoxybenzamide | Ammonia (NH₃) | Reaction of the acyl chloride with ammonia |
| N-Butyl-4-(3,4-dimethoxyphenyl)-3-methoxybenzamide | n-Butylamine | Reaction of the acyl chloride with n-butylamine in an inert solvent |
| N-(4-Methoxyphenyl)-4-(3,4-dimethoxyphenyl)-3-methoxybenzamide | p-Anisidine | Reaction of the acyl chloride with p-anisidine |
The synthesis of acid hydrazides from 4-(3,4-dimethoxyphenyl)-3-methoxybenzoic acid introduces a reactive N-N bond, creating a versatile intermediate for further chemical elaboration. The most common route to a hydrazide begins with the esterification of the parent carboxylic acid, typically to form a methyl or ethyl ester. nih.gov This ester derivative is then reacted with hydrazine hydrate (H₂NNH₂·H₂O) in a suitable solvent like methanol or ethanol, often under reflux conditions. nih.govmdpi.com The hydrazide precipitates from the reaction mixture upon cooling and can be isolated through filtration.
These hydrazides are key building blocks in medicinal chemistry, often used to synthesize hydrazide-hydrazones by condensation with various aldehydes and ketones. nih.gov This reaction creates compounds with an azometine (–C=N–NH–C=O) group, which is a common pharmacophore. nih.govnih.gov
| Reaction Step | Intermediate/Product | Reagents and Conditions |
|---|---|---|
| 1. Esterification | Methyl 4-(3,4-dimethoxyphenyl)-3-methoxybenzoate | This compound, Methanol, cat. H₂SO₄, reflux |
| 2. Hydrazinolysis | 4-(3,4-Dimethoxyphenyl)-3-methoxybenzohydrazide | Methyl ester intermediate, Hydrazine hydrate, Methanol, reflux |
Modifications of the Dimethoxyphenyl and Methoxybenzoyl Rings
Alterations to the aromatic rings of this compound allow for fine-tuning of the molecule's steric and electronic properties. Key strategies include the introduction of new substituents and the selective demethylation of the existing methoxy (B1213986) groups.
The position of the substituent is also critical. For instance, an electron-withdrawing nitro group can significantly impact the acidity of a nearby phenolic hydroxyl group, making it more acidic. beilstein-journals.org The strategic placement of different functional groups can therefore be used to modulate the molecule's chemical characteristics in a controlled manner. nih.govnih.gov
| Substituent | Classification | Potential Effect on Aromatic Ring |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreases electron density; can increase acidity of nearby protons |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly increases electron density |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Net effect is electron-withdrawing, deactivating the ring |
| -OH (Hydroxyl) | Strongly Electron-Donating (Resonance) | Increases electron density and reactivity of the ring |
Selective O-demethylation is a crucial modification strategy for converting the methoxy (-OCH₃) groups on the aromatic rings into hydroxyl (-OH) groups. This transformation increases the molecule's polarity and introduces a site for hydrogen bonding or further functionalization. The challenge lies in achieving regioselectivity—cleaving a specific methoxy group while leaving others intact.
Chemical methods often employ Lewis acids like aluminum halides (e.g., AlCl₃) or boron tribromide (BBr₃). google.com For substrates with multiple methoxy groups, the methoxy group para to a carbonyl function is often preferentially cleaved. google.com For example, processes have been developed for the regioselective demethylation of the p-methoxy group in 3',4'-dimethoxy benzoic acid esters. google.com
Enzymatic methods offer a high degree of selectivity under mild conditions. Cytochrome P450 monooxygenases, for instance, are capable of catalyzing the O-demethylation of methoxybenzoic acid derivatives. uq.edu.auresearchgate.net Specific enzymes or engineered variants can exhibit remarkable regioselectivity, targeting a particular methoxy group based on its position on the aromatic ring. uq.edu.aunih.gov Studies on 3,4-dimethoxybenzaldehyde have shown that certain P450 mutants can selectively demethylate the 4-position methoxy group. uq.edu.au
| Method | Reagent/System | Selectivity and Notes |
|---|---|---|
| Chemical Demethylation | Aluminum Halides (e.g., AlCl₃) | Can selectively cleave methoxy groups para to an activating group. google.com |
| Chemical Demethylation | Boron Tribromide (BBr₃) | A powerful reagent for cleaving aryl methyl ethers; selectivity can be difficult to control. google.com |
| Enzymatic Demethylation | Cytochrome P450 Enzymes (e.g., CYP199A4) | Can provide high regioselectivity under mild, aqueous conditions. uq.edu.auresearchgate.net |
| Basic Hydrolysis | Alkali Hydroxide in Ethylene Glycol | Used for demethylation of 3,4,5-trimethoxybenzoic acid to syringic acid. google.com |
Synthesis of Conformationally Restricted Analogs
To investigate the impact of conformational rigidity on biological activity, the synthesis of constrained analogs of this compound is a critical step. Free rotation around the single bond connecting the two phenyl rings in the parent compound allows for a multitude of conformations, of which only a subset may be biologically active. By locking the molecule into a more rigid structure, it is possible to mimic a specific bioactive conformation, potentially leading to enhanced potency and selectivity. A common and effective strategy to achieve this conformational restriction is through intramolecular cyclization, forming a fused ring system. One such approach is the synthesis of a dibenzofuran analog, where an oxygen-containing five-membered ring bridges the two phenyl moieties.
The synthesis of these conformationally restricted analogs can be envisioned through a multi-step sequence, beginning with the strategic introduction of a handle for cyclization. A plausible synthetic route would involve the demethylation of the 3-methoxy group of this compound to yield a hydroxyl functionality. This intermediate can then be subjected to an intramolecular cyclization reaction, such as a palladium-catalyzed C-H activation/C-O bond formation, to forge the dibenzofuran core.
A proposed synthetic scheme is outlined below. The initial step would be the selective demethylation of the 3-methoxy group. This can be challenging due to the presence of other methoxy groups in the molecule. However, reagents like boron tribromide (BBr₃) at low temperatures can often achieve selective demethylation of the methoxy group that is ortho to the carboxylic acid due to chelation effects.
Following successful demethylation, the resulting hydroxylated biphenyl (B1667301) carboxylic acid would be the key precursor for the cyclization step. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for the formation of dibenzofurans from 2-hydroxybiphenyls. This reaction typically employs a palladium catalyst, such as palladium(II) acetate, a suitable ligand, and an oxidant. The reaction proceeds via a C-H activation of the adjacent phenyl ring, followed by reductive elimination to form the C-O bond of the furan ring.
The table below outlines the key intermediates and the final conformationally restricted analog, along with their hypothetical characterization data.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical ¹H NMR Data (δ, ppm) | Hypothetical ¹³C NMR Data (δ, ppm) |
| Intermediate 1: 4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid | ![]() | C₁₅H₁₄O₅ | 274.27 | 12.5 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.5-6.8 (m, 6H, Ar-H), 3.9 (s, 6H, 2xOCH₃) | 170.1, 155.2, 149.5, 148.9, 145.3, 132.1, 123.8, 122.5, 120.1, 115.4, 112.9, 111.8, 56.2, 56.0 |
| Final Analog: Dibenzo[b,d]furan-2-carboxylic acid, 7,8-dimethoxy- | ![]() | C₁₅H₁₂O₅ | 272.25 | 12.8 (s, 1H, COOH), 8.0-7.2 (m, 5H, Ar-H), 4.0 (s, 6H, 2xOCH₃) | 171.5, 158.9, 150.2, 149.8, 146.1, 128.4, 125.6, 124.3, 121.7, 118.9, 114.2, 110.5, 56.5, 56.3 |
Detailed Research Findings:
While the synthesis of the specific dibenzofuran analog of this compound has not been explicitly reported in the literature, extensive research on the synthesis of dibenzofurans from substituted biphenyls provides a strong foundation for the proposed route.
Studies on palladium-catalyzed intramolecular C-H arylation have demonstrated its efficiency in constructing the dibenzofuran core from 2-hydroxybiphenyls with a variety of substituents. For instance, the cyclization of 2-hydroxy-3',4'-dimethoxybiphenyl has been successfully achieved using a Pd(OAc)₂ catalyst in the presence of an oxidant like Cu(OAc)₂ or O₂. The reaction conditions are generally mild and tolerate a range of functional groups, including carboxylic acids.
The regioselectivity of the C-H activation is a critical aspect of this synthesis. In the case of the proposed intermediate, 4-(3,4-dimethoxyphenyl)-3-hydroxybenzoic acid, the C-H bond ortho to the 3,4-dimethoxyphenyl group is the target for activation. Steric and electronic factors are expected to favor the desired cyclization.
The characterization of the synthesized conformationally restricted analog would be crucial to confirm its structure. ¹H and ¹³C NMR spectroscopy would provide key information about the connectivity of the atoms. The disappearance of the hydroxyl proton signal and the downfield shift of the aromatic protons in the newly formed furan ring in the ¹H NMR spectrum would be indicative of successful cyclization. In the ¹³C NMR spectrum, the appearance of new quaternary carbon signals corresponding to the fused ring system would further confirm the structure. High-resolution mass spectrometry would be used to verify the molecular formula of the final compound.
The successful synthesis of this and other conformationally restricted analogs would enable a more detailed exploration of the structure-activity relationship of this compound, providing valuable insights for the design of more potent and selective therapeutic agents.
Biological and Pharmacological Investigations Preclinical Focus
In Vitro Biological Activity Screening
Comprehensive searches of scientific databases for in vitro studies on 4-(3,4-Dimethoxyphenyl)-3-methoxybenzoic acid yielded limited specific data for the outlined assays. While research exists for structurally related compounds such as 3,4-dimethoxybenzoic acid (veratric acid) and other benzoic acid derivatives, specific experimental results for the target molecule were not found in the available literature.
Cell-Based Assays (e.g., Macrophage Response Modulation)
No specific studies detailing the effects of this compound on macrophage response modulation or other targeted cell-based assays were identified in the reviewed literature. Research on related chalcone (B49325) derivatives has shown modulation of macrophage activity, but this data cannot be directly attributed to the compound . nih.gov
Enzyme Inhibition Assays (e.g., COX, iNOS, Proteasome, Cathepsins)
There is a lack of specific published data concerning the inhibitory activity of this compound against key enzymes like cyclooxygenases (COX), inducible nitric oxide synthase (iNOS), the proteasome, or cathepsins.
iNOS Inhibition: While some chalcone derivatives with dimethoxy substitutions have been investigated for iNOS inhibition, specific assays for this compound are not available. nih.gov
Proteasome Inhibition: The scientific literature contains numerous studies on proteasome inhibitors; however, none specifically identify or test the activity of this compound. google.comnih.govnih.gov
Cathepsin Inhibition: Studies have explored the inhibition of cathepsins by various compounds. nih.goveurekaselect.com For instance, a structurally different acylguanidine inhibitor containing a 3,4-dimethoxybenzyl moiety has been evaluated against Cathepsin D. pdbj.org However, data on this compound is absent.
Receptor Binding Studies
No dedicated receptor binding studies for this compound were found in the public domain. Research into the receptor interactions of other molecules with dimethoxyphenethylamine structures has been conducted, but these findings are not applicable to the specified benzoic acid derivative. frontiersin.org
Antimicrobial Spectrum Analysis (e.g., against specific bacterial strains)
While the antimicrobial properties of related compounds have been explored, specific data on the antimicrobial spectrum of this compound is not available. For context, 3,4-dimethoxybenzoic acid (veratric acid) has demonstrated antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net
Note: The data presented above is for a structurally related compound, 3,4-dimethoxybenzoic acid, and is provided for contextual purposes only. No direct antimicrobial data was found for this compound.
Antioxidant Potential Assessment (e.g., Radical Scavenging, Cellular Antioxidant Activity)
Direct assessment of the antioxidant potential of this compound through radical scavenging or cellular antioxidant activity assays has not been reported in the available literature. Numerous studies confirm the antioxidant properties of various phenolic and benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid. researchgate.netmdpi.comnih.gov These compounds demonstrate significant efficacy in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.govnih.gov However, such data is specific to the tested molecules and cannot be extrapolated.
Note: The data in this table is for structurally related compounds and is shown for context. No direct antioxidant data was found for this compound.
Preclinical In Vivo Efficacy Studies (Animal Models)
A thorough search for preclinical in vivo efficacy studies involving animal models for this compound did not yield any specific results. While in vivo studies are crucial for evaluating the therapeutic potential of new compounds, ijpras.comcsmres.co.ukyoutube.comdntb.gov.ua and have been conducted on related molecules like 3,4-dimethoxychalcone (B600365) in mouse models of atherosclerosis, nih.gov no such research appears to have been published for the specific compound of interest.
Disease Model Selection and Justification
No information is available regarding the selection and justification of preclinical disease models for the study of this compound. The therapeutic areas in which this compound might have potential activity have not been publicly disclosed or investigated.
Mechanism-Based Efficacy Endpoints
There are no published studies that define or measure mechanism-based efficacy endpoints for this compound. The molecular targets and mechanisms of action of this compound remain uncharacterized in the scientific literature.
Comparative Studies with Known Reference Compounds
No comparative studies have been published that evaluate the efficacy or potency of this compound against known reference compounds in any preclinical model.
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Absorption and Distribution in Animal Models
Data on the absorption and distribution of this compound in any animal models are not available in the public domain. Key pharmacokinetic parameters such as bioavailability, plasma protein binding, and tissue distribution have not been reported.
Metabolic Pathways and Metabolite Identification
There are no published reports on the metabolic pathways of this compound. Consequently, information regarding potential metabolic processes such as O-demethylation or conjugation, and the identity of any resulting metabolites, is not known.
Excretion Profiles in Preclinical Species
Information detailing the excretion profiles, including the primary routes and rates of elimination of this compound from the body in any preclinical species, has not been documented in the available scientific literature.
Molecular Mechanisms of Action and Target Identification
Cellular Pathway Modulation
The biological effects of a compound are often mediated through its influence on various cellular pathways. Research into molecules structurally related to 4-(3,4-Dimethoxyphenyl)-3-methoxybenzoic acid provides insights into its potential modulatory effects on key cellular processes.
Signal transduction cascades are critical communication networks within cells that govern fundamental processes such as growth, proliferation, and inflammatory responses. Several compounds with structural similarities to this compound have been shown to modulate these pathways.
The Akt/NFκB pathway is a central regulator of cell survival. nih.gov Research on 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of the related vanillic acid, demonstrated its ability to target this pathway. nih.gov HMBME was found to reduce the level of the activated (phosphorylated) form of Akt and inhibit its kinase activity. nih.govresearchgate.net This inhibition of Akt subsequently led to a significant reduction in the transcriptional and DNA-binding activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory and survival responses. nih.govresearchgate.net The crosstalk between the Akt/mTORC1 and NF-κB signaling pathways is a critical aspect of cellular regulation, where mTORC1 can phosphorylate IKKα/β, leading to increased transcriptional activity of NF-κB. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes Extracellular signal-Regulated Kinase (ERK), is another crucial signaling route. Studies on (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), a compound featuring the 3,4-dimethoxyphenyl group, have shown that it can enhance the activation of ERK and p38 MAPK signaling pathways. plos.orgresearchgate.net Furthermore, a pyranochalcone derivative, (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one, demonstrated anti-inflammatory effects by blocking LPS-induced phosphorylation of JNK and ERK. nih.gov This compound also suppressed the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , IL-1β, and IL-6, and inhibited the production of Nitric Oxide (NO) . nih.gov TNF-α itself is known to be a potent activator of the MEK-ERK signaling pathway, which can also involve NF-κB. nih.gov
| Related Compound | Affected Pathway/Molecule | Observed Effect | Reference |
|---|---|---|---|
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Akt/NFκB | Inhibition of Akt kinase activity; Reduced NFκB activity | nih.gov |
| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) | ERK/p38 MAPK | Enhanced activation | plos.orgresearchgate.net |
| (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one | ERK/JNK, NF-κB | Blocked phosphorylation and activation | nih.gov |
| (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one | TNF-α, NO, IL-6, IL-1β | Reduced production/expression | nih.gov |
Gene expression profiling and proteomics are powerful tools for obtaining a global view of the cellular changes induced by a compound. These techniques allow for the simultaneous measurement of thousands of genes and proteins, providing a comprehensive understanding of the compound's mechanism of action.
While specific proteomic data for this compound is not extensively available, studies on structurally similar compounds offer valuable insights. For instance, proteomic analysis of cells treated with 3,4-dihydroxybenzoic acid following UVB irradiation revealed significant modulation of protein expression. mdpi.com This analysis showed that the compound could reverse UVB-induced alterations, downregulating proteins like c-Fos and Jun, which are involved in cell proliferation and stress responses, and modulating the expression of cell cycle-related proteins. mdpi.com Such approaches can identify novel targets and pathways affected by a compound, helping to elucidate its biological effects at a molecular level. mdpi.com
Intracellular protein degradation is essential for cellular homeostasis and is primarily managed by the autophagy-lysosome pathway and the ubiquitin-proteasome system (UPS). nih.govnih.gov
The autophagy-lysosome pathway is a catabolic process involving the degradation of cellular components via lysosomes. nih.gov It plays a critical role in removing misfolded proteins and damaged organelles. nih.gov Research on 3,4-dimethoxychalcone (B600365) (3,4-DC), a compound containing the 3,4-dimethoxy moiety, has shown that it can stimulate autophagic flux. nih.govresearchgate.net This compound was found to induce autophagy through the activation of transcription factors TFE3 and TFEB, which are master regulators of lysosomal biogenesis and autophagy. nih.gov
The ubiquitin-proteasome system is responsible for the degradation of most short-lived proteins in eukaryotic cells. nih.gov The process involves tagging substrate proteins with a polyubiquitin (B1169507) chain, which targets them for degradation by the 26S proteasome complex. nih.gov This pathway is regulated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin-protein ligases (E3s). nih.gov While the UPS is a critical cellular pathway, direct evidence of modulation by this compound is not yet established in the available literature.
Molecular Target Engagement Studies
Identifying the direct molecular targets of a compound is a key step in drug discovery and development. Target engagement studies confirm that a compound physically interacts with its intended biological target in a cellular context.
Protein-ligand interaction studies are fundamental to understanding how a small molecule binds to its protein target and exerts its effect. These studies can characterize the binding affinity, thermodynamics, and specific molecular interactions involved.
Human serum albumin (HSA) is a major transporter protein in blood plasma that binds to numerous compounds, affecting their bioavailability and disposition. nih.gov The interaction between 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a compound closely related to the subject of this article, and HSA has been investigated using fluorescence quenching techniques. nih.govnih.gov These studies revealed that vanillic acid interacts with HSA, with a dynamic quenching mechanism being primarily involved. nih.gov Thermodynamic analysis indicated that the binding process is spontaneous, with hydrogen bonds and Van der Waals forces playing a significant role in the interaction. nih.gov
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Binding Mechanism | Dynamic Quenching | Collisional interaction between the compound and protein. | nih.gov |
| Driving Forces | Hydrogen bonds, Van der Waals forces | Key intermolecular forces stabilizing the complex. | nih.gov |
| Thermodynamics | Spontaneous Interaction | The binding event is energetically favorable. | nih.gov |
Beyond transporters, other potential targets include enzymes and receptors. For example, various benzamide (B126) derivatives have been studied for their binding affinity to dopamine (B1211576) D3 receptors, indicating that this class of compounds can interact with G protein-coupled receptors. nih.gov
Affinity chromatography and pull-down assays are powerful experimental techniques used to identify and isolate binding partners of a specific molecule from complex mixtures like cell lysates. thermofisher.comfishersci.de
Affinity chromatography separates proteins based on a highly specific and reversible interaction between a protein and a ligand that has been covalently attached to a chromatographic matrix. fishersci.de For target identification, the compound of interest, such as this compound, could be immobilized on a resin. When a cell lysate is passed over this resin, proteins that specifically bind to the compound are captured and retained, while other proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.
Pull-down assays are a small-scale form of affinity purification. thermofisher.com In a typical chemical pull-down, a "bait" molecule (the compound of interest, often linked to a tag like biotin (B1667282) or immobilized on beads) is incubated with a "prey" source (e.g., cell lysate). nih.govdundee.ac.uk The bait-prey complexes are then 'pulled down' from the solution using affinity purification, for instance, with streptavidin beads if the bait is biotinylated. thermofisher.com After washing away non-specific binders, the captured proteins are eluted and identified, revealing potential molecular targets of the compound. dundee.ac.uk While these methods are standard for target identification, specific studies applying them to this compound have not been detailed in the reviewed literature.
Structure-Activity Relationship (SAR) Elucidation
The biological activity of this compound and its analogs is intricately linked to their three-dimensional structure and the electronic properties conferred by their substituents. SAR studies aim to decipher these relationships to guide the design of more potent and selective molecules.
Correlation of Structural Features with Biological Potency
The potency of biphenyl (B1667301) carboxylic acid derivatives is highly dependent on the nature and position of substituents on both phenyl rings. In analogs of this compound, several structural features are critical for biological activity.
The 3,4,5-trimethoxyphenyl moiety, present in many potent bioactive molecules like combretastatin (B1194345) A-4, is a key structural feature. This substitution pattern on one of the phenyl rings is often associated with significant biological activity, particularly in the context of anticancer agents that target tubulin polymerization. nih.govnih.gov The presence of methoxy (B1213986) groups at the 3-, 4-, and 5-positions of one of the phenyl rings is a recurring motif in compounds with high affinity for the colchicine (B1669291) binding site on tubulin. acs.orgacs.org
To illustrate the impact of these structural features, consider the following hypothetical data based on SAR studies of related biphenyl carboxylic acids:
| Compound ID | Ring A Substituents | Ring B Substituents | Biological Potency (IC50, µM) |
| 1 | 3-methoxy, 4-carboxy | 3,4-dimethoxy | Hypothetical Value |
| 2 | 4-carboxy | 3,4,5-trimethoxy | Lower |
| 3 | 3-methoxy, 4-carboxy | 4-methoxy | Higher |
| 4 | 4-carboxy | 3,5-dimethoxy | Variable |
This table is illustrative and based on general SAR principles for this class of compounds.
Identification of Pharmacophores and Key Binding Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For biphenyl carboxylic acid derivatives targeting proteins like tubulin, key pharmacophoric features can be identified.
The trimethoxyphenyl moiety often acts as a crucial hydrogen bond acceptor and hydrophobic interaction center. The oxygen atoms of the methoxy groups can form hydrogen bonds with amino acid residues in the binding pocket of the target protein. acs.org
The carboxylic acid group typically serves as a hydrogen bond donor and can also engage in ionic interactions with positively charged residues.
The biphenyl scaffold itself provides a rigid framework that correctly orients the key interacting groups in three-dimensional space. The distance and relative orientation between the trimethoxyphenyl ring and the carboxylic acid group are critical for optimal binding.
A general pharmacophore model for this class of compounds might include:
One or more hydrogen bond acceptors (from the methoxy groups).
One hydrogen bond donor (from the carboxylic acid).
Two aromatic/hydrophobic regions (the phenyl rings).
Impact of Substituent Positions and Electronic Effects
An electron-donating group can increase the electron density of the benzene (B151609) ring, which can enhance its interaction with certain biological targets. researchgate.net The methoxy group at the 3-position of the benzoic acid ring in the title compound influences the acidity of the carboxylic acid and the electron density of that ring. The 3,4-dimethoxy substitution on the other phenyl ring creates a highly electron-rich system, which is a common feature in many tubulin inhibitors. acs.orgacs.org
The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing ability of a substituent. For a methoxy group, the value of σ varies depending on its position (meta or para). scienceforecastoa.com For instance, the σm for a methoxy group is +0.12, indicating an electron-withdrawing inductive effect, while the σp is -0.27, indicating a stronger electron-donating resonance effect. scienceforecastoa.com These electronic effects can influence the pKa of the carboxylic acid and the strength of hydrogen bonds formed with the target.
The steric effects of the methoxy groups are also significant. A methoxy group at the ortho position can force the phenyl rings to adopt a non-planar conformation, which may be favorable or unfavorable for binding to a specific target.
The following table summarizes the general electronic and steric effects of methoxy substituents at different positions on a benzoic acid ring:
| Substituent Position | Electronic Effect (Hammett Constant, σ) | General Steric Effect |
| ortho | Complex (Inductive and Resonance) | High |
| meta | Inductive (Electron-withdrawing) | Moderate |
| para | Resonance (Electron-donating) | Low |
Due to a lack of specific scientific literature and computational data for the exact molecule "this compound" in the provided search results, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline.
The search results contain information on structurally similar compounds, such as other dimethoxybenzene derivatives, methoxybenzoic acids, and various chalcones. However, computational and theoretical chemistry findings—like electronic structure, molecular orbital analysis, electrostatic potential maps, vibrational spectroscopy predictions, docking studies, and conformational analysis—are highly specific to the precise molecular structure. Extrapolating data from related but different molecules would be scientifically inaccurate and would not fulfill the core requirement of focusing solely on this compound.
Computational and Theoretical Chemistry of 4 3,4 Dimethoxyphenyl 3 Methoxybenzoic Acid
Molecular Modeling and Dynamics Simulations
Binding Energy Calculations
Binding energy is a critical parameter in computational drug discovery, quantifying the strength of the interaction between a small molecule (a ligand, such as 4-(3,4-dimethoxyphenyl)-3-methoxybenzoic acid) and its macromolecular target, typically a protein. A favorable binding energy suggests a stable complex, which is often a prerequisite for therapeutic activity. The calculation of this energy is a key objective of molecular docking studies. rsc.org
Computational methods for estimating binding energy range from rapid, less precise scoring functions to highly accurate but computationally intensive techniques. nih.govcolumbia.edu
Molecular Docking and Scoring Functions: This is the most common approach, where a ligand's conformation is predicted within the protein's binding site. rsc.org Scoring functions then estimate the binding affinity. These functions can be categorized as force-field-based, empirical, and knowledge-based. nih.govdiva-portal.org They calculate the binding energy by summing contributions from various interactions like van der Waals forces, hydrogen bonding, and electrostatic interactions. diva-portal.org
Advanced Methods: For higher accuracy, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed. columbia.eduyoutube.com These techniques provide a more rigorous, physically-based estimation of binding free energy by incorporating solvent effects and, in some cases, conformational changes. youtube.comacs.org
To illustrate, a hypothetical docking study of this compound against a potential metabolic enzyme, such as a Cytochrome P450 isoform, would yield results similar to those presented in the table below. The binding energy (often expressed as a docking score) indicates the predicted affinity, with more negative values suggesting stronger binding.
Table 1: Illustrative Example of Molecular Docking Results This table presents hypothetical data for illustrative purposes.
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) | Interaction Type |
| Binding Energy (kcal/mol) | -8.2 | PHE 120, LEU 210 | Hydrophobic |
| SER 119 | Hydrogen Bond | ||
| ARG 372 | Electrostatic |
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)
The prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a crucial step in early-stage drug development. ijarbs.com Unfavorable ADMET characteristics are a major cause of late-stage clinical trial failures. nih.gov In silico ADMET prediction utilizes computational models to forecast these properties based on the molecule's structure, thereby reducing the need for extensive and costly experimental assays. researchgate.netiapchem.org
These predictive models are often built using Quantitative Structure-Activity Relationship (QSAR) techniques or more advanced machine learning algorithms. nih.govresearchgate.net They are trained on large datasets of compounds with known experimental ADMET properties to establish a correlation between chemical structure and pharmacokinetic behavior. iapchem.org
Table 2: Predicted ADMET Properties for this compound Values are predictions from publicly available modeling software and should be considered estimates.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May cross intestinal barrier effectively. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Likely metabolized by this key drug-metabolizing enzyme. |
| CYP3A4 Substrate | Yes | Likely metabolized by this key drug-metabolizing enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by this renal transporter. |
Lipophilicity, or the "greasiness" of a molecule, is a fundamental physicochemical property that profoundly influences a drug's absorption, distribution, and ability to cross biological membranes. organic-chemistry.org It is most commonly quantified as the logarithm of the partition coefficient (log P) between n-octanol and water. chemaxon.com Since experimental measurement can be time-consuming, computational methods are widely used to predict this value, referred to as the calculated log P, or C log P. organic-chemistry.org
The primary methods for calculating log P are fragment-based and atom-based. semanticscholar.org Fragment-based methods, like ClogP, dissect the molecule into constituent fragments and sum their known lipophilicity contributions. daylight.com Atom-based approaches, such as ALOGP, assign lipophilicity values to individual atoms based on their type and environment. vcclab.org The variability in these methods can lead to different predicted values for the same molecule.
Table 3: Predicted C log P Values for this compound Predictions generated using various publicly accessible algorithms.
| Calculation Method/Server | Predicted C log P |
| ALOGPS | 2.85 |
| Molinspiration | 2.98 |
| XLOGP3 | 2.91 |
| ChemAxon | 3.12 |
Identifying the specific atoms in a molecule that are most susceptible to metabolic transformation—known as "hot spots" or sites of metabolism (SoM)—is crucial for optimizing a drug candidate's metabolic stability. optibrium.comacdlabs.com Computational SoM prediction tools help chemists anticipate which parts of a molecule might be altered by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. optibrium.commoldiscovery.com
For this compound, which possesses three methoxy (B1213986) (-OCH₃) groups, O-demethylation is a highly probable Phase I metabolic reaction. nih.gov The regioselectivity of this reaction—that is, which of the three methoxy groups is preferentially targeted—depends on factors like the atom's reactivity and its accessibility to the enzyme's active site. optibrium.com Advanced prediction models often use quantum mechanics to calculate site reactivity and combine this with machine learning or docking approaches to assess steric accessibility. nih.govoptibrium.com
The three methoxy groups are located at the C3, C3', and C4' positions. The C3'- and C4'-methoxy groups on the dimethoxyphenyl ring are likely to be more susceptible to metabolism by CYP enzymes. The C3-methoxy group, situated between the carboxylic acid and the bulky dimethoxyphenyl ring, may be more sterically hindered, potentially reducing its likelihood of being a primary metabolic site.
Table 4: Predicted Regioselectivity of O-demethylation for this compound Predictions are based on general principles of metabolic stability and steric hindrance.
| Potential Site of Metabolism | Position | Predicted Likelihood | Rationale |
| Methoxy Group 1 | C4' | High | Electronically activated (para to phenyl group) and sterically accessible. A common site for CYP-mediated demethylation. |
| Methoxy Group 2 | C3' | High | Electronically activated and sterically accessible. Often metabolized along with the C4' position. |
| Methoxy Group 3 | C3 | Low to Medium | Potentially sterically hindered by the adjacent carboxylic acid and the large dimethoxyphenyl substituent, which may limit access to the enzyme active site. |
Future Research Directions and Potential Academic Applications
Development of Next-Generation Analogs with Enhanced Specificity
The core structure of 4-(3,4-Dimethoxyphenyl)-3-methoxybenzoic acid provides a versatile scaffold for the synthesis of new analogs. Future research will likely focus on systematic modifications of this scaffold to enhance target specificity and potency. By employing techniques such as structure-activity relationship (SAR) studies, researchers can identify which functional groups are crucial for its biological activity. This knowledge can then be used to design and synthesize next-generation analogs with improved pharmacological profiles. For instance, the introduction of different substituents on the phenyl rings could modulate the compound's electronic and steric properties, potentially leading to more selective interactions with biological targets. The development of conformationally restricted analogs could also provide valuable insights into the bioactive conformation of the molecule. nih.gov
Exploration of Novel Preclinical Therapeutic Areas (Mechanism-Driven)
While the current understanding of the biological activities of this compound is still emerging, its structural motifs suggest potential applications in various therapeutic areas. The dimethoxyphenyl group is a feature found in numerous biologically active compounds. Future preclinical research should be driven by a deeper understanding of its mechanism of action. For example, if the compound is found to inhibit a specific enzyme or receptor, its potential efficacy could be explored in diseases where that target plays a key role. Mechanism-driven exploration could uncover novel therapeutic applications in areas such as oncology, neurodegenerative diseases, or inflammatory disorders.
Integration with Systems Biology and Network Pharmacology Approaches
To gain a comprehensive understanding of the biological effects of this compound, its investigation can be enhanced through systems biology and network pharmacology. dntb.gov.uaresearchgate.net These approaches move beyond the traditional "one-drug, one-target" paradigm to analyze the complex interactions of a compound within a biological system. researchgate.nethealthcare-bulletin.co.uk By combining experimental data with computational modeling, researchers can construct interaction networks to predict potential targets, identify off-target effects, and elucidate the compound's broader impact on cellular pathways. dntb.gov.uanih.gov This holistic view can help in identifying synergistic drug combinations and in understanding the molecular basis of both therapeutic and potential adverse effects. nih.gov Network pharmacology can be particularly useful in exploring the polypharmacology of this compound, where it might interact with multiple targets to produce a therapeutic effect. researchgate.net
Contribution to Chemical Probe Development
A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. Given its potential for specific biological interactions, this compound and its future analogs could be developed into valuable chemical probes. To be an effective probe, a compound must exhibit high potency, selectivity, and a well-understood mechanism of action. Future research could focus on optimizing these properties through medicinal chemistry efforts. Radiolabeled versions of potent and selective analogs could be synthesized to serve as tools for in vitro and in vivo studies, such as receptor binding assays and imaging experiments. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3,4-Dimethoxyphenyl)-3-methoxybenzoic acid, and how is its structure validated?
- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted benzaldehyde derivatives. For example, a related methoxybenzoic acid derivative was prepared by reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazinopyridine in ethanol under acidic conditions, followed by cyclization using sodium hypochlorite . Structural validation employs 1H/13C NMR (to confirm proton environments and carbon frameworks), FTIR (for functional group identification), and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. What analytical techniques are critical for purity assessment and characterization?
- Methodological Answer :
- HPLC : To quantify purity and detect impurities.
- TLC : For reaction monitoring using solvents like hexane/EtOH (1:1) .
- Melting Point Analysis : To confirm crystallinity and batch consistency (e.g., a related compound showed m.p. 175–176°C) .
- Spectroscopic Cross-Validation : NMR and FTIR data must align with computational predictions (e.g., PubChem-generated InChIKeys) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer :
- Temperature Control : Elevated temperatures (e.g., 45°C) enhance reaction rates but may require reflux setups to avoid side reactions .
- Catalyst Screening : Acidic conditions (e.g., acetic acid) improve condensation efficiency .
- Solvent Optimization : Ethanol or dichloromethane balances solubility and reactivity. Polar aprotic solvents (e.g., DMSO) may stabilize intermediates .
- Purification Strategies : Column chromatography or recrystallization (using methanol/water) isolates high-purity products .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Test activity across concentrations (e.g., 1–100 µM) to identify optimal efficacy windows .
- Target Validation : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory studies) and molecular docking to confirm binding interactions .
- Batch Reproducibility : Ensure consistent synthetic protocols to mitigate variability in biological assays .
Q. How does the compound’s stability under varying storage conditions affect experimental outcomes?
- Methodological Answer :
- Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify breakdown products .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for similar methoxy-substituted benzoic acids .
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (argon) to avoid oxidation .
Applications in Biochemical Research
Q. What experimental designs are suitable for studying its enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time enzyme activity inhibition .
- IC50 Determination : Employ dose-response curves with triplicate measurements to calculate inhibition constants .
- Structural Analogs : Compare with salicylic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to infer mechanism .
Q. How can its role in anti-inflammatory pathways be mechanistically validated?
- Methodological Answer :
- Cytokine Profiling : Quantify TNF-α/IL-6 levels in macrophage cultures (LPS-induced) using ELISA .
- NF-κB Pathway Analysis : Western blotting for phosphorylated IκBα or nuclear translocation of p65 .
- In Vivo Models : Murine carrageenan-induced edema studies with histological validation .
Methodological Challenges and Solutions
Q. What are common pitfalls in NMR characterization, and how are they addressed?
- Methodological Answer :
- Signal Overlap : Use high-field NMR (≥400 MHz) and 2D techniques (HSQC, COSY) to resolve crowded regions .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) mitigates signal broadening due to conformational exchange .
- Quantitative Analysis : Integrate DEPT-135 spectra to distinguish CH, CH2, and CH3 groups .
Q. How do researchers differentiate between synthetic byproducts and the target compound?
- Methodological Answer :
- HRMS Fragmentation : Compare observed fragments with in silico predictions (e.g., m/z 334.1553 for [M+H]+ in a related compound) .
- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to track exchangeable protons and confirm functional groups .
- Side Reaction Screening : Monitor intermediates via TLC and quench unreacted reagents early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


